molecular formula C16H10N2 B14497856 2-(Isoquinolin-3-yl)benzonitrile CAS No. 63883-97-6

2-(Isoquinolin-3-yl)benzonitrile

Cat. No.: B14497856
CAS No.: 63883-97-6
M. Wt: 230.26 g/mol
InChI Key: TVVYSJAEYUKDNJ-UHFFFAOYSA-N
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Description

2-(Isoquinolin-3-yl)benzonitrile is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline ring fused to a benzonitrile moiety

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the isoquinoline ring.

    Reduction: Reduced forms of the benzonitrile moiety.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

2-(Isoquinolin-3-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-3-yl)benzonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the benzonitrile moiety.

    Quinoline: Another related compound with a nitrogen atom in the ring structure.

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

Uniqueness: 2-(Isoquinolin-3-yl)benzonitrile is unique due to the combination of the isoquinoline and benzonitrile moieties, which imparts distinct chemical and biological properties.

Properties

CAS No.

63883-97-6

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

2-isoquinolin-3-ylbenzonitrile

InChI

InChI=1S/C16H10N2/c17-10-13-6-3-4-8-15(13)16-9-12-5-1-2-7-14(12)11-18-16/h1-9,11H

InChI Key

TVVYSJAEYUKDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C3=CC=CC=C3C#N

Origin of Product

United States

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